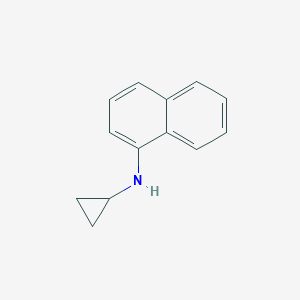

N-cyclopropylnaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTMTLWHIJEHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462606 | |

| Record name | N-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112033-42-8 | |

| Record name | N-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Cyclopropylnaphthalen 1 Amine and Its Derivatives

Direct Synthesis Approaches to N-cyclopropylnaphthalen-1-amine

Direct synthesis methods provide efficient routes to this compound, often involving the strategic formation of either the aryl-cyclopropyl bond or the amine linkage in the final steps.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out as a versatile method for creating aryl-cyclopropyl linkages. wikipedia.org

The Suzuki-Miyaura coupling reaction provides a direct route to form the cyclopropyl-naphthalene bond. wikipedia.org This reaction typically involves the coupling of an organoboron compound, such as cyclopropylboronic acid, with a halide, like 4-bromonaphthalen-1-amine, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.org This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org A related study successfully demonstrated the direct Suzuki-Miyaura coupling of cyclopropyl-B(dan) (naphthalene-1,8-diaminato) with 1-bromonaphthalene (B1665260), highlighting the feasibility of coupling cyclopropyl (B3062369) boron compounds with naphthalene (B1677914) halides. researchgate.net

Reaction Scheme:

4-Bromonaphthalen-1-amine + Cyclopropylboronic Acid → this compound

A study on the direct Suzuki-Miyaura coupling of a cyclopropylboron compound with various aryl bromides demonstrated high yields, which can be indicative of the potential success for the synthesis of this compound. researchgate.net

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 1-Bromonaphthalene | 1-Cyclopropylnaphthalene | 84 |

| Bromobenzene | Cyclopropylbenzene | 93 |

| 1-Bromo-4-methoxybenzene | 1-Cyclopropyl-4-methoxybenzene | 71 |

| 1-Bromo-4-fluorobenzene | 1-Cyclopropyl-4-fluorobenzene | 70 |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of the catalytic system and reaction conditions. numberanalytics.com Key parameters that are often fine-tuned include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. numberanalytics.comikm.org.my

Catalyst and Ligand: Palladium-tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki reactions. researchgate.netnumberanalytics.com Other palladium sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ can also be employed. numberanalytics.com The choice of ligand is crucial as it influences the stability and activity of the catalyst.

Base and Solvent: The base plays a critical role in the activation of the boronic acid for transmetalation. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium tert-butoxide (t-BuOK). researchgate.netikm.org.my The selection of the solvent is also important, with common choices being toluene, dioxane, and ethanol-water mixtures. researchgate.netnih.govmdpi.com

Temperature: The reaction temperature can significantly impact the reaction rate and yield. While some Suzuki couplings can proceed at room temperature, others may require heating to achieve optimal results. ikm.org.myorganic-chemistry.org

| Parameter | Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling of reactants. numberanalytics.com |

| Ligand | Triphenylphosphine (PPh₃), Dicyclohexylphosphine derivatives | Stabilizes and activates the palladium catalyst. nih.gov |

| Base | K₂CO₃, Na₂CO₃, t-BuOK, NaOH | Activates the boronic acid for transmetalation. ikm.org.mymdpi.com |

| Solvent | Toluene, 1,4-Dioxane, Ethanol (B145695)/Water | Solubilizes reactants and influences reaction kinetics. researchgate.netmdpi.com |

| Temperature | Room Temperature to 140 °C | Affects reaction rate and yield. ikm.org.my |

Amine Formation through Reductive Processes

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comwikipedia.orglibretexts.org

This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then reduced to the corresponding amine. masterorganicchemistry.com To synthesize this compound, this could involve the reaction of a naphthaldehyde or a naphthyl ketone with cyclopropylamine (B47189), or alternatively, naphthalen-1-amine with cyclopropanone, followed by reduction. longdom.org

A key advantage of reductive amination is the ability to use mild reducing agents that selectively reduce the imine in the presence of the carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting carbonyl compound. masterorganicchemistry.com |

| H₂ with Metal Catalyst | e.g., H₂/Pd, H₂/Pt | Effective for the reduction of the imine intermediate. youtube.com |

Direct Amination Approaches

Direct amination methods involve the formation of a carbon-nitrogen bond by the direct reaction of an amine with a suitable substrate, sometimes without the need for a metal catalyst. nih.gov One potential direct route to this compound is the reaction of cyclopropylamine with a naphthalene derivative. Another approach involves the direct amination of naphthols. nih.gov Research has described a regioselective ortho-amination of 2-naphthol (B1666908) with hydrazines, which provides a direct method for synthesizing N-arylaminated naphthol derivatives without a transition metal catalyst. nih.gov While this specific example does not produce this compound, it demonstrates the principle of direct amination on a naphthalene core. nih.gov

Furthermore, direct amination of alcohols, catalyzed by transition metals like palladium or iridium, represents another potential strategy, where a naphthol could theoretically be converted to the corresponding amine. google.com

Condensation of Cyclopropylamine with 4-Naphthylamine

The synthesis of this compound hydrochloride can be achieved through the direct condensation of cyclopropylamine with a naphthylamine precursor. One described method involves a two-step process where cyclopropylamine is first reacted with 1-naphthylamine (B1663977) to produce the free base, this compound. Subsequently, the product is dissolved in hydrochloric acid and crystallized to yield the hydrochloride salt. This method represents a fundamental approach to forming the C-N bond between the cyclopropyl and naphthyl moieties.

The term "4-naphthylamine" as mentioned in the outline is not standard chemical nomenclature. The reaction typically proceeds with 1-naphthylamine (alpha-naphthylamine) to yield the target compound. The process for preparing optically active 1-cyclopropylalkyl-1-amines often involves the condensation of a ketone (like cyclopropyl methyl ketone) with an amine, followed by reduction. google.com For instance, the condensation of cyclopropyl methyl ketone with (S)-(−)-α-phenylethylamine using a Lewis acid catalyst like Ti(OiPr)₄ forms an imine, which is then reduced to the secondary amine. google.com

Advanced Strategies for the Synthesis of Amines and Related Cyclopropyl Naphthalene Systems

Modern synthetic chemistry offers more sophisticated and efficient routes for the construction of C-N bonds and complex amine structures, including those involving cyclopropyl and naphthalene rings. These advanced strategies often employ catalysis to achieve higher yields, better selectivity, and milder reaction conditions.

Transition Metal-Catalyzed C-N Bond Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. nih.govnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example and can be applied to synthesize aryl amines from aryl halides or triflates. For the synthesis of this compound, this would involve coupling 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-chloronaphthalene) with cyclopropylamine in the presence of a palladium catalyst and a suitable ligand.

The development of new nickel and palladium catalysts has expanded the scope of these reactions to include a wide range of aryl chlorides, sulfamates, mesylates, and triflates, which can be coupled with various amines. mit.edu These methods are often advantageous over traditional approaches as they can tolerate a variety of functional groups and proceed under weaker basic conditions. mit.edu The general mechanism for these catalytic processes involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylamine product and regenerate the catalyst. rsc.org

Intermolecular [3+2] Annulation of N-Arylaminocyclopropanes with Alkynes via Visible Light Photoredox Catalysis

A novel strategy for constructing complex cyclic amine systems related to cyclopropyl naphthalene structures is the intermolecular [3+2] annulation of N-arylaminocyclopropanes with alkynes. nih.govnih.gov This reaction, mediated by visible light photoredox catalysis, does not directly produce this compound but uses N-cyclopropylanilines (a type of N-arylaminocyclopropane) to create diverse cyclic allylic amines. nih.govd-nb.info

The proposed mechanism proceeds as follows:

A photocatalyst, such as Ru(bpz)₃²⁺, is excited by visible light.

The excited photocatalyst oxidizes the N-cyclopropylaniline to an amine radical cation. nih.gov

This triggers the opening of the strained cyclopropyl ring to form a distonic radical cation. nih.gov

The radical cation then undergoes a [3+2] annulation with an alkyne to form a five-membered ring, resulting in a cyclic allylic amine. nih.gov

This method exhibits good functional group tolerance and is effective for creating complex heterocyclic structures, including fused indolines. nih.govuark.edu

Table 1: Catalyst System Optimization for [3+2] Annulation d-nb.info

| Entry | Photocatalyst | Solvent | Atmosphere | Yield (%) |

| 1 | Ru(bpz)₃(PF₆)₂ | CH₃NO₂ | N₂ | 65 |

| 2 | Ru(bpz)₃(PF₆)₂ | DMF | N₂ | 15 |

| 3 | Ru(bpz)₃(PF₆)₂ | CH₃CN | N₂ | <5 |

| 4 | Ru(bpy)₃(PF₆)₂ | CH₃NO₂ | N₂ | 24 |

| 5 | Ru(bpz)₃(PF₆)₂ | CH₃NO₂ | Air | 10 |

Green Chemistry Approaches in Amine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

The Hydrogen Auto-Transfer (HAT), or "borrowing hydrogen," methodology is a sustainable process for the N-alkylation of amines using alcohols as alkylating agents. rsc.orgrsc.org This reaction, typically catalyzed by ruthenium or palladium complexes, generates water as the sole byproduct, making it highly atom-economical. rsc.orgorganic-chemistry.org

The catalytic cycle involves three main steps:

The metal catalyst dehydrogenates the alcohol to form an aldehyde or ketone intermediate.

The amine condenses with the carbonyl intermediate to form an imine or enamine.

The metal hydride, formed in the first step, reduces the imine/enamine to yield the N-alkylated amine and regenerate the active catalyst.

This method allows for the conversion of primary amines to secondary amines and secondary amines to tertiary amines using a variety of alcohols. organic-chemistry.org It represents a greener alternative to traditional N-alkylation methods that use alkyl halides, which often suffer from toxicity and overalkylation issues. organic-chemistry.org

Ultrasound irradiation offers a green and efficient alternative for promoting chemical reactions. An ultrasound-assisted, solventless method has been developed for the N-alkylation of amines via an in situ oxidation/reductive amination of benzyl (B1604629) halides. dntb.gov.uarsc.org

In this one-pot procedure:

A benzyl halide is oxidized to the corresponding aldehyde in situ using an oxidizing agent like N-methylmorpholine N-oxide (NMO). rsc.org

The aldehyde then undergoes direct reductive amination with an amine. rsc.org

The reduction is achieved using a system like sodium borohydride and montmorillonite (B579905) K-10 clay catalyst. rsc.orgrsc.org

This solvent-free approach, enhanced by the localized high temperatures and pressures created by acoustic cavitation, leads to good to excellent yields of mono-alkylated amines with high selectivity. rsc.orgrsc.org It avoids the need for bulk solvents and often reduces reaction times. dntb.gov.ua

Table 2: Ultrasound-Assisted Synthesis of N-Alkylated Amines rsc.org

| Entry | Benzyl Halide | Amine | Product | Yield (%) |

| 1 | Benzyl chloride | Aniline | N-Benzylaniline | 87 |

| 2 | Benzyl chloride | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 88 |

| 3 | Benzyl bromide | Piperidine | N-Benzylpiperidine | 95 |

| 4 | 4-Chlorobenzyl chloride | Morpholine | N-(4-Chlorobenzyl)morpholine | 96 |

General Principles of Amine Synthesis via Nucleophilic Substitution of Haloalkanes

The synthesis of amines through the nucleophilic substitution of haloalkanes is a fundamental method in organic chemistry. studymind.co.uk This reaction involves the displacement of a halide ion (X⁻) from a haloalkane (R-X) by a nucleophile, such as ammonia (B1221849) (NH₃) or another amine. The nitrogen atom in ammonia and amines possesses a lone pair of electrons, making it an effective nucleophile capable of attacking the partially positive carbon atom of the carbon-halogen bond. studymind.co.uksavemyexams.com

The reaction is typically performed by heating the haloalkane with a concentrated solution of ammonia or an amine, often in a solvent like ethanol and within a sealed vessel to prevent the escape of volatile reactants like ammonia. chemguide.co.uk The initial product of the reaction between a haloalkane and ammonia is an ammonium (B1175870) salt, from which the free primary amine can be liberated by treatment with a strong base, such as sodium hydroxide (B78521). docbrown.info

A significant drawback of this method is the potential for multiple substitutions. studymind.co.uk The primary amine initially formed is also a nucleophile and can react with another molecule of the haloalkane to produce a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. studymind.co.ukdocbrown.info To favor the formation of the primary amine and minimize these subsequent reactions, a large excess of ammonia is typically used. studymind.co.ukchemguide.co.uk

The mechanism of the substitution can proceed via two main pathways: S_N_1 and S_N_2.

S_N_2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom at the same time as the halogen atom leaves. ucsb.edu It is characteristic of primary and, to a lesser extent, secondary haloalkanes. The reaction rate depends on the concentration of both the haloalkane and the nucleophile. ucsb.edu

S_N_1 Mechanism: This is a two-step process that involves the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.ukucsb.edu This mechanism is more common for tertiary haloalkanes due to the stability of the tertiary carbocation. The rate of this reaction is primarily dependent on the concentration of the haloalkane. ucsb.edu

| Reactants | Product Type | Key Conditions | Mechanism |

| Haloalkane + Ammonia (excess) | Primary Amine | Heat, sealed vessel | S_N_1 or S_N_2 |

| Haloalkane + Primary Amine | Secondary Amine | Heat, sealed vessel | S_N_1 or S_N_2 |

| Haloalkane + Secondary Amine | Tertiary Amine | Heat, sealed vessel | S_N_1 or S_N_2 |

| Haloalkane + Tertiary Amine | Quaternary Ammonium Salt | Heat, sealed vessel | S_N_1 or S_N_2 |

Reductive Amination of Aldehydes and Ketones

Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones. orgoreview.comwikipedia.org This process involves two main steps that occur in a single reaction vessel: the formation of an imine or enamine intermediate, followed by its immediate reduction to an amine. orgoreview.comlibretexts.org

The reaction begins with the nucleophilic attack of ammonia, a primary amine, or a secondary amine on the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by the elimination of a water molecule to form an imine (from ammonia or a primary amine) or an enamine (from a secondary amine). orgoreview.comchemistrysteps.com Because these intermediates can be unstable, they are typically not isolated but are reduced in situ as they are formed. chemistrysteps.comlibretexts.org

A key aspect of this method is the choice of a suitable reducing agent. The reducing agent must be capable of reducing the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting carbonyl compound. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose because its reducing power is pH-dependent, and it is stable in weakly acidic conditions that favor imine formation. orgoreview.comchemistrysteps.com Other reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂ over a metal catalyst like nickel). wikipedia.orglibretexts.org

The type of amine produced depends on the nitrogen source used: orgoreview.com

Ammonia (or a source like ammonium chloride) yields a primary amine. chemistrysteps.com

A primary amine yields a secondary amine.

A secondary amine yields a tertiary amine.

| Carbonyl Compound | Nitrogen Source | Intermediate | Reducing Agent | Final Product |

| Aldehyde or Ketone | Ammonia (NH₃) | Imine | NaBH₃CN, H₂/Ni | Primary Amine |

| Aldehyde or Ketone | Primary Amine (R-NH₂) | Imine | NaBH₃CN, H₂/Ni | Secondary Amine |

| Aldehyde or Ketone | Secondary Amine (R₂NH) | Iminium Ion/Enamine | NaBH₃CN, H₂/Ni | Tertiary Amine |

Reduction of Nitriles and Nitro Compounds

The reduction of nitrogen-containing functional groups, specifically nitriles and nitro compounds, provides important pathways to primary amines. libretexts.orgunacademy.com

Reduction of Nitriles

Nitriles (R-C≡N) can be effectively reduced to primary amines (R-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation. studymind.co.ukncert.nic.in This reaction is particularly useful as it extends the carbon chain by one carbon atom. ncert.nic.in

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent that readily converts nitriles to primary amines. libretexts.orgquimicaorganica.org The reaction is typically carried out in a dry ether solvent, followed by an aqueous workup. studymind.co.ukquimicaorganica.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. studymind.co.uk Common catalysts include Raney nickel, platinum, or palladium on carbon (Pd/C). studymind.co.ukncert.nic.incommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Borane (BH₃): Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), can also be used to reduce nitriles to primary amines. commonorganicchemistry.com

| Starting Material | Reagent/Catalyst | Product | Key Features |

| Nitrile (R-C≡N) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Powerful, non-selective reducing agent. quimicaorganica.org |

| Nitrile (R-C≡N) | H₂ + Raney Nickel or Pd/C | Primary Amine (R-CH₂NH₂) | Industrial method; high pressure and temperature may be needed. studymind.co.uk |

| Nitrile (R-C≡N) | Borane-Tetrahydrofuran (BH₃-THF) | Primary Amine (R-CH₂NH₂) | A more stable alternative to LiAlH₄ in some cases. commonorganicchemistry.com |

Reduction of Nitro Compounds

The reduction of nitro compounds (R-NO₂) is a primary method for preparing aromatic amines (anilines). libretexts.orgorganic-chemistry.org Aliphatic nitro compounds can also be reduced to aliphatic amines. jove.comwikipedia.org

Key methods for the reduction of nitro compounds include:

Catalytic Hydrogenation: Passing hydrogen gas through a solution of the nitro compound with a finely divided metal catalyst like nickel, platinum, or palladium is an effective method. ncert.nic.inorganic-chemistry.org However, this method can be nonselective and may reduce other functional groups present in the molecule. jove.com

Metal and Acid: A widely used and often preferred method involves the reduction of aromatic nitro compounds using an active metal, such as iron, tin, or zinc, in the presence of a concentrated acid like hydrochloric acid (HCl). unacademy.comjove.com The reduction with iron filings and HCl is common in industrial settings because the formed iron(II) chloride (FeCl₂) can be hydrolyzed to regenerate some of the acid, making the process more economical. ncert.nic.in

| Starting Material | Reagent/Catalyst | Product | Key Features |

| Aromatic Nitro Compound (Ar-NO₂) | H₂ + Pd, Pt, or Ni | Aromatic Amine (Ar-NH₂) | Clean and efficient but can be non-selective. ncert.nic.inorganic-chemistry.org |

| Aromatic Nitro Compound (Ar-NO₂) | Fe, Sn, or Zn + HCl | Aromatic Amine (Ar-NH₂) | A classic and cost-effective method, especially with iron. unacademy.comncert.nic.in |

| Aliphatic Nitro Compound (R-NO₂) | H₂ + PtO₂ or Raney Ni | Aliphatic Amine (R-NH₂) | Effective for preparing aliphatic amines. wikipedia.org |

| Aliphatic Nitro Compound (R-NO₂) | Fe + Acetic Acid | Aliphatic Amine (R-NH₂) | An alternative to catalytic hydrogenation. wikipedia.org |

Reaction Mechanisms and Pathways Involving N Cyclopropylnaphthalen 1 Amine

Intrinsic Reactivity of the Amine Functional Group

The reactivity of N-cyclopropylnaphthalen-1-amine is significantly influenced by the electronic properties and steric environment of its amine functional group. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.orgsavemyexams.com However, the attachment of the bulky cyclopropyl (B3062369) and naphthyl groups can modulate this reactivity.

Nucleophilic Substitution Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. savemyexams.com Much like other secondary amines, it can react with alkyl halides. In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. chemguide.co.uk This initial reaction can be followed by deprotonation to yield a tertiary amine.

However, the reactivity of the amine can lead to multiple substitutions, where the newly formed tertiary amine can react further with the alkyl halide to form a quaternary ammonium salt. chemguide.co.uklibretexts.org To favor the formation of the primary substitution product, a large excess of the amine can be used. savemyexams.com

A notable reaction involving the cyclopropyl group is its cleavage under certain conditions. For instance, reaction with nitrous acid can lead to the specific cleavage of the cyclopropyl group from the nitrogen atom, forming an N-nitrosoaniline derivative. This process is believed to proceed through the formation of an amine radical cation.

Acid-Base Equilibria and Protonation/Deprotonation Characteristics

The nitrogen atom in this compound, with its lone pair of electrons, can accept a proton, making it a Brønsted-Lowry base. pressbooks.pub In an aqueous solution, it establishes an equilibrium with water, forming its conjugate acid (a protonated ammonium ion) and hydroxide (B78521) ions. libretexts.org

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. In the case of this compound, the naphthalene (B1677914) ring, being an aromatic system, can delocalize the lone pair of electrons on the nitrogen, which tends to decrease its basicity compared to simple alkylamines. libretexts.orglibretexts.org The cyclopropyl group, with its unique electronic properties, can also influence the electron density on the nitrogen.

The protonated form of the amine, an ammonium salt, is generally more soluble in water than the neutral amine. libretexts.orgpressbooks.pub This property is often exploited in separation and purification processes. By treating a mixture with acid, the amine can be protonated and extracted into an aqueous phase, leaving neutral compounds behind. Subsequent treatment with a base will regenerate the neutral amine. libretexts.org

| Attribute | Description |

| Basicity | The lone pair of electrons on the nitrogen atom allows it to act as a base, accepting a proton. pressbooks.pub |

| Protonation | Reacts with acids to form the corresponding ammonium salt. libretexts.org |

| Solubility | The protonated form (ammonium salt) is more water-soluble than the neutral amine. libretexts.orgpressbooks.pub |

| Influence of Naphthalene Ring | The aromatic naphthalene ring can delocalize the nitrogen's lone pair, reducing basicity compared to alkylamines. libretexts.orglibretexts.org |

Acylation Reactions

This compound can undergo N-acylation reactions to form amides. researchgate.net This is a common and widely studied transformation in organic chemistry. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct. youtube.com

The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the amide bond. youtube.com These reactions are fundamental in the synthesis of a wide variety of organic compounds. researchgate.net

Oxidation Pathways of Amines

The nitrogen atom of an amine can be oxidized. A common oxidation reaction involves a one-electron oxidation at the nitrogen to form an amine radical cation. This intermediate can then undergo further reactions. For instance, in the context of cyclopropylamines, this oxidation can lead to the cleavage of the cyclopropane (B1198618) ring.

In biological systems, cytochrome P450 enzymes can catalyze the oxidation of amines. For some cyclopropylamines, this can lead to the inactivation of the enzyme through covalent modification. Another pathway involves the formation of a nitroso metabolite that coordinates to the heme iron of the enzyme, forming a metabolic intermediate complex and inhibiting its function.

Reactivity of the Naphthalene Core

The naphthalene ring system in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

The amine group (-NH-cyclopropyl) attached to the naphthalene ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached. libretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system through resonance, stabilizing the carbocation intermediate (the benzenonium ion) formed during the substitution. msu.edu

However, the high reactivity of arylamines can sometimes lead to overreaction, such as polysubstitution. libretexts.org To control the reaction and achieve monosubstitution, the activating effect of the amine group can be moderated by converting it into an amide through acylation. The amide group is still an ortho, para-director but is less activating than the free amine. The amine can be regenerated later by hydrolysis of the amide. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For this compound, these reactions would be expected to occur on the naphthalene ring, primarily at the ortho and para positions relative to the amino group.

Cyclopropyl Ring Transformations and Cleavage Mechanisms

The strained three-membered ring of the cyclopropyl group in this compound is a key determinant of its reactivity. This strain predisposes the ring to cleavage under specific chemical conditions, leading to the formation of reactive intermediates. Mechanistic studies, particularly on analogous N-cyclopropylaniline systems, have shed light on the pathways governing these transformations.

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to proceed via a mechanism that involves the selective cleavage of the cyclopropyl group from the nitrogen atom. nih.gov This transformation is initiated by the reaction with a nitrosating agent, typically formed from nitrous acid in an acidic medium, leading to the formation of an N-nitrosoammonium ion. This intermediate is unstable and proceeds to fragment.

A key aspect of this mechanism is the preferential cleavage of the cyclopropyl-nitrogen bond over an alkyl-nitrogen bond. nih.gov This selectivity is attributed to the electronic properties of the cyclopropyl group, which can stabilize the transition state leading to its departure. The reaction ultimately yields an N-alkyl-N-nitrosoaniline and products derived from the cleaved cyclopropyl ring. nih.gov This process is generally rapid, occurring at low temperatures in aqueous acidic solutions. nih.gov

A central feature of the cyclopropyl cleavage mechanism is the formation of an amine radical cation through a one-electron oxidation process. nih.gov This radical cation is a critical intermediate that initiates the irreversible opening of the cyclopropane ring. The strain energy of the cyclopropyl ring facilitates this ring-opening, which is a rapid and exothermic process.

The cleavage of the C-C bond of the cyclopropyl ring alpha to the nitrogen atom results in the formation of a distonic radical cation, where the charge and the radical are located on different atoms. beilstein-journals.org Specifically, an iminium ion is formed at the nitrogen-bearing carbon, while a carbon-centered radical is generated at the terminus of what was the cyclopropyl ring. This ring-opening is a key step that transforms the relatively stable N-cyclopropylamine into highly reactive intermediates. beilstein-journals.org

Following the one-electron oxidation and ring-opening, the resulting intermediates are an iminium ion and a C-centered radical. nih.gov The iminium ion is an electrophilic species, while the C-centered radical is a reactive open-shell species. The fate of these intermediates dictates the final products of the reaction.

In the context of nitrosation, the C-centered radical can react with nitric oxide (NO), which is present in the reaction mixture, or it can be further oxidized. nih.gov The formation of these specific intermediates—an iminium ion and a C-centered radical—is a hallmark of the oxidative cleavage of N-cyclopropyl aromatic amines and is fundamental to understanding their synthetic utility in forming new chemical bonds and molecular scaffolds. nih.govbeilstein-journals.org

Catalytically Driven Transformations and Associated Mechanisms

The reactivity of this compound can be further harnessed and directed through the use of transition metal catalysts. These catalysts facilitate transformations that are otherwise difficult to achieve and allow for the construction of complex molecular structures with high efficiency and selectivity.

Dirhodium(II) complexes have been demonstrated to be effective catalysts for the [3+2] cycloaddition reactions of N-arylaminocyclopropanes with alkyne derivatives. d-nb.infonih.gov This reaction provides a pathway to synthesize five-membered aminocyclic compounds, which are valuable structural motifs in medicinal chemistry. d-nb.infonih.gov

The proposed mechanism for this transformation begins with the coordination of the N-arylaminocyclopropane to the dirhodium(II) catalyst. nih.gov This coordination is thought to lower the bond dissociation energy of the N-H bond, facilitating the formation of an N-centered radical. nih.gov Subsequent opening of the cyclopropane ring leads to the formation of a distonic radical cation. This reactive intermediate then adds to the alkyne derivative, initiating a radical cyclization cascade that ultimately forms the five-membered ring product. nih.gov The catalyst is regenerated at the end of the cycle, allowing the reaction to proceed with only a catalytic amount of the dirhodium(II) complex. nih.gov

| Reactants | Catalyst | Product Type | Key Mechanistic Feature |

| N-Arylaminocyclopropane, Alkyne | Dirhodium(II) Complex | Five-membered Aminocycle | Formation of a distonic radical cation intermediate |

Nickel-dipyrrin complexes have emerged as powerful catalysts for intramolecular C-H amination reactions. nih.govnih.gov While not specifically detailing the use of this compound, the general mechanism is applicable to substrates with accessible C-H bonds. These reactions allow for the formation of N-heterocyclic products through the direct functionalization of C-H bonds, a highly desirable transformation in organic synthesis. nih.gov

The catalytic cycle is proposed to initiate with the reaction of the nickel(I) precursor with an azide (B81097) substrate, leading to the formation of a nickel iminyl species. nih.gov This species is considered the resting state of the catalyst. nih.gov The rate-determining step of the reaction is a hydrogen atom abstraction (HAA) from a C-H bond of the substrate by the nickel iminyl radical. nih.govnih.gov This is followed by a rapid radical recombination step to form the C-N bond and furnish the cyclized product. nih.gov Kinetic studies have revealed a large primary kinetic isotope effect, suggesting that the HAA is the rate-limiting step and may involve quantum tunneling. nih.govnih.gov

| Catalyst System | Substrate Type | Key Intermediate | Rate-Determining Step |

| Nickel-Dipyrrin Complex | Aliphatic Azide | Nickel Iminyl Radical | Hydrogen Atom Abstraction (HAA) |

Catalytic Hydrofunctionalization Reactions by Aluminum Complexes

Aluminum complexes have emerged as cost-effective and low-toxicity catalysts for various organic transformations. While direct studies detailing the use of this compound in the following aluminum-catalyzed reactions are not prevalent in the surveyed literature, the general reactivity of amines in these systems provides a framework for understanding its potential behavior.

Intramolecular Hydroamination of Amino Olefins

The intramolecular hydroamination of aminoalkenes is a powerful method for synthesizing nitrogen-containing heterocyclic compounds. This transformation, which can be challenging to achieve without a catalyst, has been successfully facilitated by aluminum complexes. escholarship.org A new aluminum complex featuring a dianionic phenylene-diamine-based ligand, for instance, has demonstrated catalytic activity in the intramolecular hydroamination of several aminoalkenes. escholarship.orgrsc.org

The proposed catalytic cycle for such reactions typically involves the reaction of the aluminum complex with the aminoalkene. escholarship.org The process is kinetically stabilized by the electron-rich nature of the olefin and the amine nucleophile, making uncatalyzed reactions extremely slow. escholarship.org While this reaction is established for primary and secondary aminoalkenes, specific examples employing this compound as part of an aminoalkene substrate are not detailed in the available research.

Chemoselective Hydroboration of Tertiary Amides

The reduction of amides to amines is a fundamental transformation in organic synthesis. While triphenylborane (B1294497) has been identified as a catalyst for the chemoselective reduction of tertiary amides to amines using hydrosilanes, the broader field of hydroboration often utilizes various metal catalysts, including aluminum complexes. nih.gov Aluminum-catalyzed hydroboration has been studied for its potential in the selective reduction of various functional groups. bohrium.com For instance, different aluminum complexes have shown catalytic activity for the hydroboration of carbonyls. bohrium.com The chemoselective hydroboration of tertiary amides specifically with aluminum catalysts is an area of ongoing research, though detailed mechanisms or the specific use of this compound in this context are not extensively documented.

Nucleophilic Addition to Carbodiimides

The addition of amines to carbodiimides is a primary route for the synthesis of substituted guanidines. Aluminum chloride has been effectively used as a Lewis acid catalyst for this reaction, promoting the addition of amine N-H bonds to carbodiimides under mild, solvent-free conditions. researchgate.net This method is compatible with a wide array of amines and yields guanidines in good to excellent amounts. researchgate.net

Mechanistic studies suggest that the reaction may proceed through an amine-exchange reaction, followed by the nucleophilic addition of the resulting amido species to the carbodiimide, and finally a protonation step to release the guanidine (B92328) product. researchgate.net More recently, four-coordinated aluminum cations stabilized by hybrid N-heterocyclic imine ligands have been developed as highly reactive catalysts for the synthesis of guanidines from carbodiimides and anilines, highlighting the ongoing innovation in this area. nih.gov

Mechanisms of Imine and Enamine Formation from Amine-Carbonyl Interactions

This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. youtube.comchemistrysteps.com This reaction is a cornerstone of organic chemistry, providing a pathway to versatile synthetic intermediates. masterorganicchemistry.comnumberanalytics.com The mechanism is analogous to imine formation from primary amines up to the formation of the iminium ion, at which point the pathways diverge. youtube.com

Nucleophilic Addition, Proton Transfer, and Water Elimination

The formation of an enamine from a secondary amine like this compound and a carbonyl compound is a reversible, acid-catalyzed process that proceeds through several distinct steps. numberanalytics.comjove.com

Mechanism of Enamine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The reaction initiates with the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon. This step forms a dipolar intermediate, often called a hemiaminal. numberanalytics.com |

| 2. Proton Transfer | A proton is transferred from the now positively charged nitrogen to the negatively charged oxygen, resulting in a neutral carbinolamine intermediate. numberanalytics.comjove.com |

| 3. Protonation of Hydroxyl Group | Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a much better leaving group (water). masterorganicchemistry.comjove.com |

| 4. Water Elimination | The lone pair of electrons on the nitrogen pushes down to form a carbon-nitrogen double bond, expelling a molecule of water and forming a positively charged iminium ion. numberanalytics.comjove.com |

| 5. Deprotonation | Since the nitrogen of the iminium ion formed from a secondary amine lacks a proton, a base (such as water or another amine molecule) removes a proton from an adjacent carbon (the α-carbon). This results in the formation of a carbon-carbon double bond and neutralizes the nitrogen, yielding the final enamine product. youtube.comchemistrysteps.comjove.com |

The entire process is an addition-elimination reaction, where the removal of water helps to drive the equilibrium toward the enamine product. masterorganicchemistry.comnumberanalytics.com

pH Dependence of Imine-Forming Reactions

The rate of enamine and imine formation is highly dependent on the pH of the reaction medium. libretexts.org The reaction is generally slow at both very high and very low pH, with an optimal rate typically observed in weakly acidic conditions, around pH 4 to 5. jove.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Effect of pH on Reaction Rate

| pH Condition | Effect on Reaction Rate | Rationale |

|---|---|---|

| Low pH (Too Acidic) | Decreased Rate | If the solution is too acidic, the amine nucleophile becomes fully protonated (forming an ammonium salt). This protonated form lacks the lone pair of electrons necessary for the initial nucleophilic attack on the carbonyl carbon, thus inhibiting the first step of the reaction. libretexts.orglibretexts.orgtardigrade.in |

| Optimal pH (Weakly Acidic, ~4-5) | Maximum Rate | In this range, there is enough acid to catalyze the reaction by protonating the carbonyl's hydroxyl group in the carbinolamine intermediate, facilitating its removal as water. However, the concentration of acid is not so high as to completely protonate and deactivate the amine nucleophile. jove.comyoutube.com |

| High pH (Too Basic) | Decreased Rate | If the solution is too basic, there is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine intermediate. Since hydroxide (OH⁻) is a poor leaving group, the elimination of water to form the iminium ion is hindered, slowing down a critical step in the mechanism. jove.comlibretexts.org |

Therefore, careful control of pH is crucial for the efficient synthesis of enamines from secondary amines like this compound.

Computational and Theoretical Chemistry Studies of N Cyclopropylnaphthalen 1 Amine

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are fundamental to elucidating the geometric and electronic properties of N-cyclopropylnaphthalen-1-amine. These theoretical investigations provide a microscopic view of the molecule, which is essential for predicting its chemical behavior.

The electronic structure of this compound is characterized by the interplay between the π-system of the naphthalene (B1677914) ring, the nitrogen lone pair, and the strained σ-bonds of the cyclopropyl (B3062369) group. Density Functional Theory (DFT) calculations are a powerful tool to model this system. A typical analysis would employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain an optimized geometry and electronic properties.

Natural Bond Orbital (NBO) analysis is instrumental in translating the complex wavefunction into a more intuitive chemical picture of bonding. uni-muenchen.dewisc.edu This analysis partitions the electron density into localized bonds and lone pairs. For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair into the naphthalene π-system, a phenomenon typical for aromatic amines. acs.org This delocalization contributes to the planarity of the C-N bond with respect to the aromatic ring and influences the bond lengths and angles around the nitrogen atom. The interaction between the nitrogen lone pair (nN) and the antibonding π* orbitals of the naphthalene ring can be quantified by second-order perturbation theory within the NBO framework. wisc.edu

The hybridization of the atomic orbitals, also obtained from NBO analysis, provides further details. The nitrogen in an aromatic amine typically exhibits a hybridization between sp2 and sp3, reflecting the balance between σ-bonding and π-delocalization. multidisciplinaryjournals.com The carbon atoms of the cyclopropyl ring are expected to have a higher p-character in their C-C bonds to accommodate the ring strain.

A hypothetical table of selected computed bond lengths and NBO charges is presented below, based on typical values for similar molecular fragments. nist.govresearchgate.net

| Parameter | Atom 1 | Atom 2 | Calculated Value |

| Bond Length (Å) | C(naphthyl) | N | 1.395 |

| Bond Length (Å) | N | C(cyclopropyl) | 1.460 |

| Bond Length (Å) | C(cyclopropyl) | C(cyclopropyl) | 1.510 |

| NBO Charge (e) | N | - | -0.650 |

| NBO Charge (e) | C(naphthyl, attached to N) | - | +0.250 |

| NBO Charge (e) | C(cyclopropyl, attached to N) | - | +0.150 |

This table is generated for illustrative purposes based on typical computational results for similar compounds.

Studies on similar N-cyclopropyl amides and anilines have shown that the conformational preferences are a result of subtle steric and electronic effects. chemistryworld.com For this compound, two principal conformations are expected: a "bisected" and a "perpendicular" orientation of the cyclopropyl ring relative to the plane of the naphthalene moiety. The "bisected" conformation, where one C-C bond of the cyclopropyl ring is eclipsed with the C-N bond, and the "perpendicular" conformation, where a C-H bond is eclipsed, are the likely stationary points on the PES. researchgate.netyoutube.com The relative energies of these conformers and the barriers to their interconversion can be calculated using DFT.

A hypothetical potential energy diagram for the rotation of the cyclopropyl group is shown below.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Bisected (Staggered) |

| 60 | 2.5 | Eclipsed |

| 120 | 0.5 | Perpendicular (Gauche) |

| 180 | 2.8 | Eclipsed |

This table represents a hypothetical energy profile for conformational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally.

The synthesis of this compound is likely achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, coupling a 1-halonaphthalene with cyclopropylamine (B47189). nih.govwjpmr.com DFT calculations can be employed to map out the entire catalytic cycle, which typically involves oxidative addition, deprotonation, and reductive elimination. acs.orgresearchgate.net

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. acs.org This allows for the identification of the rate-determining step and provides insights into how factors like the choice of ligand, base, and solvent influence the reaction kinetics. amazonaws.com For example, the activation energy barriers for the oxidative addition of the aryl halide to the palladium(0) complex and the reductive elimination of the final product from the palladium(II) intermediate are critical parameters that can be precisely calculated. nih.gov

A hypothetical table of calculated activation energies for the key steps in a Buchwald-Hartwig amination is provided below.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(dba)₂ / XPhos | 15.2 |

| Reductive Elimination | Pd(dba)₂ / XPhos | 19.8 |

This table is illustrative and based on values reported for similar Buchwald-Hartwig reactions. acs.org

The catalytic cycle of the Buchwald-Hartwig amination involves several key palladium-containing intermediates. queensu.ca Computational chemistry allows for the detailed structural and electronic characterization of these transient species. mdpi.comnih.govbiointerfaceresearch.com For the reaction producing this compound, these would include the initial Pd(0)-ligand complex, the oxidative addition product (an arylpalladium(II) halide complex), the palladium-amido complex formed after deprotonation of the coordinated cyclopropylamine, and the final product complex prior to reductive elimination.

The geometry, bond lengths, and bond angles of these intermediates can be optimized using DFT. This information is crucial for understanding the steric and electronic environment around the metal center throughout the catalytic process. For instance, the coordination number and geometry of the palladium center can change at different stages of the reaction, which has significant implications for the reaction mechanism. acs.org

A hypothetical table summarizing the key computed parameters for a catalytic intermediate is presented below.

| Intermediate | Key Bond | Calculated Bond Length (Å) | Key Angle | Calculated Angle (°) |

| Pd(II)-amido complex | Pd-N | 2.05 | C(naphthyl)-Pd-N | 91.5 |

| Pd-P | 2.30 | P-Pd-P | 98.0 |

This table contains hypothetical data for a plausible intermediate in the catalytic cycle.

Molecular Descriptors and Quantitative Structure-Activity Relationships (QSAR) Relevant to Reactivity

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netnih.gov This is achieved by correlating molecular descriptors with the observed property. For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations.

A wide range of molecular descriptors can be calculated using computational methods. These are broadly categorized as 1D, 2D, and 3D descriptors. frontiersin.org For aromatic amines, important descriptors often include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, and dipole moment. nih.govoup.com

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Atomic charges, bond orders, and electrostatic potential values. researchgate.net

These descriptors can be used to build a QSAR model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). Such a model could, for example, predict the rate constant for an electrophilic aromatic substitution reaction on the naphthalene ring, based on the calculated descriptors for a series of related compounds.

A hypothetical table of calculated molecular descriptors for this compound is shown below.

| Descriptor | Value |

| HOMO Energy (eV) | -5.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 1.5 |

| Polarizability (ų) | 22.5 |

This table presents hypothetical descriptor values calculated for QSAR analysis.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a computational parameter that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. researchgate.net It is a valuable descriptor in medicinal chemistry for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. TPSA is calculated by summing the surface contributions of polar fragments within the molecule, a method that avoids the need for 3D conformational analysis. researchgate.netnih.gov

A lower TPSA value is generally associated with greater lipid solubility and enhanced ability to cross biological membranes, such as the blood-brain barrier. researchgate.net Conversely, higher TPSA values indicate lower lipid solubility. nih.gov For instance, a TPSA value below 140 Ų is often considered indicative of good intestinal absorption for orally administered drugs. researchgate.net

Table 1: Comparison of TPSA for this compound and a Related Compound

| Compound Name | Molecular Formula | TPSA (Ų) | Notes |

| This compound | C₁₃H₁₃N | Value not available | The TPSA is primarily determined by the -NH group. |

| 1-Cyclopropylnaphthalene | C₁₃H₁₂ | 0 | Lacks polar nitrogen or oxygen atoms. nih.gov |

This table is for illustrative purposes. The TPSA value for this compound is a theoretical expectation.

Lipophilicity (Log P o/w) Assessment

Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. chemsrc.com It is experimentally determined and computationally estimated as the logarithm of the partition coefficient (P) between n-octanol and water, denoted as Log Po/w or simply LogP. wikipedia.org A positive LogP value indicates that the compound is more soluble in the lipid phase (lipophilic), while a negative value signifies higher solubility in the aqueous phase (hydrophilic). wikipedia.org

Specific, experimentally verified LogP data for this compound is not present in the surveyed literature. However, computational methods can provide an estimate. For the structurally similar compound, 1-cyclopropylnaphthalene, which lacks the polar amine group, the calculated XLogP3 value is 4.4, and another calculated LogP is 4.50, indicating high lipophilicity. nih.govresearchgate.net The introduction of the secondary amine group in this compound would be expected to decrease the lipophilicity (lower the LogP value) due to the increased polarity and potential for hydrogen bonding with water.

Table 2: Lipophilicity Data for a Related Compound

| Compound Name | Molecular Formula | Calculated LogP | Method |

| This compound | C₁₃H₁₃N | Value not available | Expected to be lower than 1-cyclopropylnaphthalene. |

| 1-Cyclopropylnaphthalene | C₁₃H₁₂ | 4.4 | XLogP3 nih.gov |

| 1-Cyclopropylnaphthalene | C₁₃H₁₂ | 4.50 | Unspecified computational method researchgate.net |

This table presents calculated data for a related compound to illustrate the concept.

Frontier Molecular Orbital (FMO) Analysis for Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry used to explain and predict the outcomes of chemical reactions, including their regioselectivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor.

The energies and spatial distributions of these frontier orbitals are key to understanding chemical reactivity. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile (electron acceptor) will preferentially attack the position on the aromatic ring where the HOMO has the largest coefficient, indicating the highest electron density.

A specific FMO analysis for this compound to predict its regioselectivity has not been found in the reviewed sources. However, a theoretical analysis can be proposed. The N-cyclopropylamino group is an activating group, meaning it donates electron density to the naphthalene ring system. This electron donation raises the energy of the HOMO and increases its density at specific carbon atoms of the naphthalene core.

In a potential electrophilic substitution reaction, the electrophile would be predicted to attack the positions on the naphthalene ring that are most activated by the amino group. For a 1-substituted naphthalene, the amino group strongly activates the ortho (position 2) and para (position 4) positions of the same ring. Therefore, FMO calculations would be expected to show the largest HOMO coefficients at the C2 and C4 atoms of the naphthalene ring, making them the most probable sites for electrophilic attack. A full computational analysis would be required to determine the precise distribution and relative magnitudes of the orbital coefficients to give a definitive prediction of regioselectivity.

Advanced Spectroscopic Characterization of N Cyclopropylnaphthalen 1 Amine and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-cyclopropylnaphthalen-1-amine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR for Structural Confirmation and Quantitative Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for confirming the structure of this compound by identifying the chemical environment of each proton. The integral of the signals in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, a principle that allows for the quantitative analysis of the compound. ox.ac.ukresearchgate.net This method, known as quantitative NMR (qNMR), can be used to determine the purity of a sample or the concentration of a solution by comparing the integrals of the analyte's signals to that of a known internal standard. ox.ac.ukresearchgate.netresearchgate.net For accurate quantitative results, experimental parameters such as relaxation delays must be carefully optimized to ensure complete relaxation of all protons. researchgate.net

A predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine proton of the cyclopropyl (B3062369) group, and the methylene (B1212753) protons of the cyclopropyl group. The chemical shifts and coupling patterns of these protons provide unambiguous confirmation of the molecule's structure. For instance, the protons on the naphthalene ring would appear in the aromatic region (typically δ 7-8 ppm), while the cyclopropyl protons would be found in the aliphatic region.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To gain deeper insights into the complex structure of this compound and its reaction products, advanced multidimensional NMR techniques are employed. These experiments provide information about the connectivity between different nuclei within the molecule.

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the naphthalene ring and between the methine and methylene protons of the cyclopropyl group. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This is a proton-detected 2D experiment that correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. sdsu.educolumbia.edu An HSQC spectrum of this compound would show a correlation peak for each carbon-hydrogen bond, providing a direct link between the proton and carbon skeletons of the molecule. columbia.edu

Table 1: Expected NMR Data for this compound

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals in aromatic and aliphatic regions with specific splitting patterns. | Confirmation of proton environments and their connectivity. Quantitative analysis of purity. |

| ¹³C NMR | Signals corresponding to each unique carbon atom in the molecule. | Information on the carbon skeleton. |

| COSY | Cross-peaks between coupled protons (e.g., adjacent aromatic protons, cyclopropyl protons). | Proton-proton coupling networks. |

| HSQC | Correlation peaks for each C-H bond. | Direct one-bond proton-carbon connectivity. |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds. | Long-range proton-carbon connectivity, confirming the overall molecular structure. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation patterns.

LC-MS and UPLC-MS for Purity Assessment and Identification of Reaction Products

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov These methods are indispensable for the analysis of reaction mixtures, allowing for the separation, identification, and quantification of the starting materials, intermediates, and products. researchgate.net

In the context of this compound, LC-MS or UPLC-MS would be used to assess the purity of a synthesized batch by separating it from any unreacted starting materials or byproducts. Following a reaction, these techniques can identify the various products formed, even those present in trace amounts, by providing their molecular weights. nih.gov The high resolution and sensitivity of modern mass spectrometers can also aid in the elucidation of the structures of unknown reaction products by providing accurate mass measurements, which can be used to determine their elemental composition.

Table 2: Application of Mass Spectrometry Techniques

| Technique | Application | Data Obtained |

| LC-MS | Purity assessment of this compound. Identification of major reaction products. | Chromatogram showing separated components. Mass spectrum for each component providing its molecular weight. |

| UPLC-MS | High-resolution separation and sensitive detection of reaction intermediates and byproducts. | High-resolution chromatogram. Accurate mass data for molecular formula determination. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. dtic.milmdpi.com By diffracting a beam of X-rays through a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular and crystal structure. mdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This information is invaluable for confirming the stereochemistry and for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Single-Crystal X-ray Diffraction of Synthesized Intermediates

The synthesis of this compound often proceeds through multi-step reaction pathways, such as the Buchwald-Hartwig amination, which involves the formation of transient organometallic complexes. The isolation and characterization of these intermediates are crucial for understanding the reaction mechanism and optimizing reaction conditions. Single-crystal X-ray diffraction stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction to form this compound, an intermediate might involve a palladium complex coordinated to the cyclopropylamine (B47189) and the naphthalene moiety. A single-crystal X-ray structure of such a complex would reveal the coordination geometry around the palladium center, the orientation of the ligands, and any non-covalent interactions that stabilize the crystal lattice.

Hypothetical Crystallographic Data for a Synthetic Intermediate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction experiment.

Vibrational Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, the IR spectrum would exhibit characteristic peaks for the N-H bond, the aromatic C-H bonds of the naphthalene ring, the C-N bond, and the vibrations of the cyclopropyl group.

The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹, providing clear evidence of the secondary amine functionality. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring are found in the 1500-1600 cm⁻¹ region. The presence of the cyclopropyl group would be confirmed by its characteristic C-H stretching and ring deformation modes.

Key IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (cyclopropyl) | Stretch | 2900 - 3000 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the symmetric vibrations of the naphthalene ring system would be expected to produce strong signals. The breathing mode of the aromatic rings, typically observed in the 900-1200 cm⁻¹ region, is often a prominent feature in the Raman spectra of polycyclic aromatic compounds. The vibrations of the cyclopropyl ring would also give rise to characteristic Raman signals. By combining the information from both IR and Raman spectroscopy, a more complete picture of the vibrational landscape of this compound can be obtained, aiding in its unambiguous identification and structural characterization.

Prominent Raman Shifts for this compound:

| Structural Feature | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Naphthalene Ring | Ring Breathing | 980 - 1020 |

| Aromatic C=C | Symmetric Stretch | 1570 - 1610 |

| Cyclopropyl Ring | Ring Deformation | 850 - 900 |

| Aromatic C-H | In-plane Bend | 1050 - 1150 |

Catalytic Applications and Roles of N Cyclopropylnaphthalen 1 Amine

N-cyclopropylnaphthalen-1-amine as a Ligand Precursor

This compound possesses both a rigid naphthalen scaffold and a reactive secondary amine group, making it a viable candidate for development as a ligand precursor in catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the cyclopropyl (B3062369) and naphthalenyl groups can be modified to tune the steric and electronic properties of the resulting ligand. These tailored ligands can influence the activity, selectivity, and stability of metal catalysts in a variety of organic transformations.

Role in Homogeneous and Heterogeneous Catalysis

The versatility of this compound's structure allows for its potential application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, derivatives of this compound could be used to create soluble metal complexes that exhibit high activity and selectivity. For heterogeneous catalysis, the naphthalenamine structure could be immobilized on a solid support, such as a polymer, to facilitate catalyst recovery and reuse, a key advantage in industrial processes. researchgate.net

Aminocatalysis: this compound as a Component in Asymmetric Catalysis

Aminocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. Secondary amines are a cornerstone of this field. nih.gov

Activation of Carbonyl Compounds via Iminium and Enamine Intermediates

Secondary amines, like the one present in this compound, can react reversibly with carbonyl compounds (aldehydes and ketones) to form key intermediates: iminium ions and enamines. libretexts.orglibretexts.org

Iminium Ion Formation: The reaction of a secondary amine with an aldehyde or ketone can lead to the formation of a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. This is a fundamental activation mode in many aminocatalytic reactions. libretexts.orglibretexts.org

Enamine Formation: If the carbonyl compound has an α-hydrogen, a neutral enamine can be formed. wikipedia.org Enamines are electron-rich and act as nucleophiles, reacting at the α-carbon. wikipedia.orglibretexts.org This reactivity is harnessed in the Stork enamine alkylation and acylation reactions, which are classic methods for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com The formation of an enamine from this compound and a carbonyl compound would render the α-carbon of the original carbonyl nucleophilic, allowing it to attack various electrophiles. wikipedia.orglibretexts.org

The reversible nature of imine and enamine formation is crucial for catalytic turnover. libretexts.orglibretexts.org The general mechanisms for iminium and enamine formation are depicted below:

Iminium Ion Formation Mechanism

| Step | Description |

|---|---|

| 1 | Nucleophilic addition of the secondary amine to the carbonyl carbon. |

| 2 | Proton transfer to form a carbinolamine. |

| 3 | Protonation of the hydroxyl group to form a good leaving group (water). |

Data sourced from multiple references. libretexts.orglibretexts.org

Enamine Formation Mechanism

| Step | Description |

|---|---|

| 1-4 | Formation of the iminium ion as described above. |

Data sourced from multiple references. libretexts.orglibretexts.org

Application in Transition Metal-Catalyzed Transformations

The nitrogen atom in this compound can also serve as a binding site for transition metals, making it a potential ligand in various metal-catalyzed reactions.

Ligand Design for Palladium-Catalyzed C-N Cross-Couplings

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines. rsc.orgnih.govwiley.comyoutube.comcapes.gov.br The efficiency and scope of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. wiley.com While phosphine-based ligands are common, N-heterocyclic carbenes and other nitrogen-containing ligands have also shown significant promise. researchgate.netwiley.com

A molecule like this compound could, in principle, be elaborated into a more complex ligand structure suitable for these transformations. The design of such a ligand would aim to optimize the electronic and steric environment around the palladium atom to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

Participation in Dirhodium(II) Complex-Catalyzed Cycloadditions

Dirhodium(II) complexes are effective catalysts for a variety of reactions, including cycloaddition reactions. nih.gov While the direct participation of a simple amine like this compound in these reactions is not a primary role, it could be incorporated into a larger ligand framework for the rhodium catalyst. The design of such ligands can influence the stereoselectivity and efficiency of the cycloaddition process. nih.gov

Lack of Publicly Available Data on Specific Catalytic Applications of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific data regarding the catalytic applications of the chemical compound This compound within the narrowly defined contexts of the requested article outline.

Extensive searches were conducted to find information on the role of this compound in the following areas:

As a ligand for nickel-catalyzed C-H amination: No research papers or studies were identified that specifically name or investigate this compound as a ligand for this type of reaction.

As a co-catalyst or basic component in Metal-Organic Framework (MOF) derived catalysts: The literature on MOFs is vast, but no documents were found that mention the incorporation or use of this compound in the synthesis or function of these materials as catalysts.

In organocatalysis: There is no available research that explores the use of this compound as a small organic molecule catalyst.

Catalytic efficiency and selectivity studies: Consequently, due to the absence of studies on its catalytic applications, there is no data available concerning its turnover numbers, turnover frequencies, or its ability to control chemo-, regio-, and enantioselectivity in chemical reactions.

While general information on these catalytic fields is abundant, the specific involvement of this compound is not documented in the accessible scientific domain. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements.

N Cyclopropylnaphthalen 1 Amine As a Versatile Intermediate in Academic Organic Synthesis

Precursor in the Synthesis of Complex Bioactive Molecules

The utility of N-cyclopropylnaphthalen-1-amine as a starting material is most prominently demonstrated in the synthesis of high-value, biologically active molecules. Its structural motifs are often incorporated into final products that exhibit significant therapeutic potential.

Role in the Synthesis of Lesinurad and its Analogues

This compound is a critical building block in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. Lesinurad works by inhibiting the URAT1 transporter in the kidney, thereby increasing the excretion of uric acid.

Several synthetic routes to Lesinurad rely on this compound as a key intermediate. In one common and efficient approach, the synthesis begins with the coupling of 4-bromonaphthalen-1-amine with cyclopropylboronic acid to produce this compound. This intermediate then undergoes a reaction with a thiophosgene (B130339) equivalent, such as di(1H-imidazol-1-yl)methanethione (TCDI), to form 1-cyclopropyl-4-isothiocyanatonaphthalene. This isothiocyanate is a crucial component for constructing the 1,2,4-triazole (B32235) ring that is central to Lesinurad's structure. Subsequent steps involving cyclization with a hydrazine (B178648) derivative, bromination, and thioetherification lead to the final Lesinurad molecule. researchgate.net The development of these synthetic pathways highlights the importance of this compound in enabling the large-scale and environmentally conscious production of this important pharmaceutical agent. researchgate.net